Fmoc-Gly-Pro-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

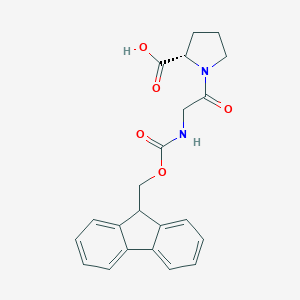

(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTFPWMPQFBSHP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-Gly-Pro-OH chemical structure and properties

An In-depth Technical Guide to Fmoc-Gly-Pro-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal dipeptide building block in modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique structural features, combining the flexibility of a glycine residue with the conformational rigidity of proline, make it a valuable component in the design and synthesis of peptides with specific secondary structures. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is key to its utility in SPPS, allowing for a robust and versatile strategy for the stepwise elongation of peptide chains. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and experimental applications of this compound.

Chemical Structure and Identification

This compound, systematically named (2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative.[1] The structure consists of a glycine residue linked to a proline residue via a peptide bond. The N-terminus of the glycine is protected by an Fmoc group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid[1] |

| Molecular Formula | C₂₂H₂₂N₂O₅[1] |

| SMILES | C1C--INVALID-LINK--C(=O)O[1] |

| InChI Key | HPTFPWMPQFBSHP-IBGZPJMESA-N[2] |

| CAS Number | 212651-48-4[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 394.42 g/mol [2][3] |

| Appearance | White solid[4] |

| Melting Point | 108 - 124 °C[4] |

| Purity (by HPLC) | ≥ 95%[4] |

| Optical Rotation | [α]²⁰/D = -48 ± 3°, c=1 in 80% Acetone[4] |

| Solubility | Information not widely available, but generally soluble in organic solvents like DMF and DCM used in SPPS. |

| Storage Conditions | Store at 0 - 8 °C[4] |

Experimental Protocols

Solution-Phase Synthesis of this compound

This protocol describes a general method for the synthesis of this compound in solution, adapted from standard procedures for Fmoc-dipeptide synthesis.

Materials:

-

Fmoc-Gly-OH

-

L-Proline methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Coupling Reaction:

-

Dissolve Fmoc-Gly-OH (1.0 eq), L-Proline methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in DCM.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of the Methyl Ester:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-Pro-OMe.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

-

Saponification of the Methyl Ester:

-

Dissolve the purified Fmoc-Gly-Pro-OMe in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

-

Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane or toluene).

-

Allow the solution to cool slowly to room temperature, then cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

20% Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain the solution and repeat the treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent such as HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF.

-

Pre-activate the mixture for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test on a subsequent amino acid or a chloranil test for the secondary amine of proline).

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.

Caption: Logical flow for the solution-phase synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in various areas of research and development:

-

Peptide Synthesis: It is a fundamental component for introducing Gly-Pro sequences, which are common in bioactive peptides and proteins and often play a role in forming β-turns.

-

Drug Development: The incorporation of Gly-Pro motifs can influence the conformational stability and biological activity of peptide-based drug candidates.

-

Bioconjugation: This dipeptide can be incorporated into linkers for bioconjugation, connecting peptides to other molecules such as drugs, imaging agents, or solid supports.

-

Protein Engineering: Researchers utilize this compound to create synthetic peptides for studying protein-protein interactions, enzyme mechanisms, and protein folding pathways.

Conclusion

This compound is an indispensable tool for chemists and biochemists engaged in peptide synthesis and the development of peptide-based therapeutics. Its well-defined structure and properties, coupled with established protocols for its use, facilitate the reliable and efficient construction of complex peptide molecules. This guide provides the essential technical information required by researchers to effectively utilize this important dipeptide in their scientific endeavors.

References

The Dipeptide Building Block Fmoc-Gly-Pro-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Gly-Pro-OH, a crucial dipeptide building block for solid-phase peptide synthesis (SPPS). Aimed at researchers, scientists, and professionals in drug development, this document details the physicochemical properties, experimental protocols for its use, and insights into the biological significance of the Gly-Pro motif in cellular signaling.

Core Physicochemical Data

This compound is a well-characterized compound essential for the synthesis of peptides containing the Gly-Pro sequence. Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for controlled, stepwise addition to a growing peptide chain.

| Property | Value |

| CAS Number | 212651-48-4 |

| Molecular Formula | C₂₂H₂₂N₂O₅ |

| Molecular Weight | 394.43 g/mol |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard procedures of Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the manual synthesis of a peptide containing a Gly-Pro unit.

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

General SPPS Cycle for this compound Incorporation:

-

Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating with 20% piperidine in DMF. This is typically a two-step process: a short treatment of 1-3 minutes followed by a longer treatment of 15-20 minutes.

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-adduct.

-

Coupling of this compound:

-

In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent like HCTU (3-5 equivalents) and a base such as DIPEA (6-10 equivalents) in DMF.

-

This activated solution is then added to the resin.

-

The coupling reaction is allowed to proceed for 1-2 hours with agitation. Due to the steric hindrance of the proline residue, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail for 2-4 hours.

-

Peptide Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance of the Gly-Pro Motif: The TGF-β1-ATF4 Signaling Pathway

While this compound is a synthetic building block, the unprotected Gly-Pro dipeptide has been shown to possess significant biological activity. Recent studies have demonstrated that Gly-Pro can exhibit potent antifibrotic effects by modulating the TGF-β1-ATF4-Serine/Glycine Biosynthesis Pathway. This pathway is crucial for collagen production, and its dysregulation is implicated in fibrotic diseases.

The Gly-Pro dipeptide has been found to suppress TGF-β1-induced collagen production by inhibiting the phosphorylation of Smad2/3 and reducing the expression of Activating Transcription Factor 4 (ATF4). ATF4 is a key regulator of the serine/glycine biosynthesis pathway. By downregulating ATF4, Gly-Pro consequently decreases the expression of enzymes involved in this pathway, such as PHGDH, PSAT1, PSPH, and SHMT2, thereby limiting the building blocks available for collagen synthesis.

Below is a diagram illustrating the mechanism of action of the Gly-Pro dipeptide on this signaling cascade.

Caption: TGF-β1 signaling pathway and the inhibitory role of the Gly-Pro dipeptide.

Experimental Workflow for SPPS

The general workflow for utilizing this compound in the synthesis of a target peptide is a cyclical process. The diagram below outlines the key steps from resin preparation to the final purified peptide.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.

Navigating the Solubility Landscape of Fmoc-Gly-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly-Pro-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this dipeptide derivative is paramount for optimizing reaction conditions, ensuring high coupling efficiencies, and minimizing aggregation-related side reactions. This document offers a compilation of qualitative and semi-quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

The solubility of this compound is primarily dictated by the interplay of its structural components: the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, the polar peptide backbone, and the specific amino acid side chains of glycine and proline. The bulky and nonpolar nature of the Fmoc group significantly influences the overall solubility profile, generally rendering the molecule more soluble in organic solvents than in aqueous solutions. Proline's unique cyclic structure can also impact peptide conformation and solvation.

General principles suggest that protected peptides like this compound exhibit favorable solubility in polar aprotic solvents, which are effective at solvating the peptide backbone and disrupting intermolecular hydrogen bonds that can lead to aggregation.

Illustrative Solubility of this compound in Common Solvents

While precise, quantitative solubility data for this compound is not extensively documented in publicly available literature, the following table provides an illustrative summary based on the known solubility of the closely related Fmoc-Gly-OH and general principles for protected dipeptides.[1][2][3][4] These values should be considered as a starting point for experimental design and should be empirically verified.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Predicted Solubility of this compound | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Highly Soluble | A standard and highly effective solvent for SPPS, known for its excellent solvating properties for Fmoc-protected amino acids and peptides.[3][4] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Highly Soluble | Often used as a more polar alternative to DMF, particularly for difficult-to-solubilize or aggregation-prone sequences.[5] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of peptides. The related Fmoc-Gly-OH is soluble at ≥29.7 mg/mL.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Moderately Soluble | Commonly used in SPPS, particularly for resin swelling and some coupling reactions. |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | Slightly to Moderately Soluble | Fmoc-Gly-OH is readily soluble in acetonitrile.[4] |

| Ethanol (EtOH) | C₂H₆O | 46.07 | Slightly Soluble | Solubility can often be improved with sonication. Fmoc-Gly-OH is soluble at ≥25 mg/mL with ultrasonic assistance.[1] |

| Methanol (MeOH) | CH₄O | 32.04 | Slightly Soluble | Fmoc-Gly-OH is reported to be slightly soluble in methanol.[4] |

| Water (H₂O) | H₂O | 18.02 | Sparingly Soluble to Insoluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[3][4] |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the empirical determination of the solubility of this compound. This protocol is a composite of standard laboratory practices for peptide solubility testing.[6][7][8][9]

Materials and Equipment:

-

This compound (lyophilized powder)

-

Selected solvents (high-purity, anhydrous where appropriate)

-

Analytical balance (readable to at least 0.1 mg)

-

Microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

-

Vortex mixer

-

Bath sonicator

-

Microcentrifuge

-

Pipettors and sterile, filtered pipette tips

-

Optional: Temperature-controlled shaker/incubator

Procedure:

-

Preparation:

-

Accurately weigh a small, precise amount of lyophilized this compound (e.g., 5 mg) into a pre-weighed microcentrifuge tube. It is advisable to perform this in a controlled environment to minimize moisture absorption.

-

Record the exact mass of the peptide.

-

-

Solvent Addition:

-

Add a small, measured volume of the first test solvent (e.g., 100 µL) to the microcentrifuge tube containing the peptide.

-

-

Dissolution Attempts:

-

Cap the tube securely and vortex the mixture vigorously for 1-2 minutes.

-

If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. Intermittent vortexing during sonication can be beneficial.

-

Visually inspect the solution against a dark background for any undissolved particulate matter. A fully dissolved sample will appear as a clear, transparent solution.

-

-

Incremental Solvent Addition (if necessary):

-

If the peptide is not completely dissolved, add another measured aliquot of the solvent (e.g., 50 µL).

-

Repeat the dissolution steps (vortexing and sonication).

-

Continue this process of incremental solvent addition until the peptide is fully dissolved.

-

-

Centrifugation and Confirmation:

-

Once the sample appears to be fully dissolved, centrifuge the tube at high speed (e.g., 14,000 rpm) for 5-10 minutes to pellet any remaining microscopic, undissolved material.[6]

-

Carefully inspect the bottom and sides of the tube for a pellet. The absence of a pellet confirms complete dissolution.

-

-

Calculation of Solubility:

-

Record the total volume of solvent required to achieve complete dissolution.

-

Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of Peptide (mg) / Total Volume of Solvent (mL)

-

This can be converted to molarity (mol/L) using the molecular weight of this compound (394.43 g/mol ).

-

-

Testing in Different Solvents:

-

Repeat the entire procedure for each solvent to be evaluated.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

References

- 1. apexbt.com [apexbt.com]

- 2. Fmoc-Gly-OH Novabiochem 29022-11-5 [sigmaaldrich.com]

- 3. kilobio.com [kilobio.com]

- 4. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biobasic.com [biobasic.com]

- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 9. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Gly-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid, commonly known as Fmoc-Gly-Pro-OH. This protected dipeptide is a crucial building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1] The high purity of this compound is paramount for the successful synthesis of complex peptides. This document outlines a detailed solution-phase synthesis methodology, purification protocols, and the analytical techniques required for quality assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 212651-48-4[2] |

| Molecular Formula | C₂₂H₂₂N₂O₅[2] |

| Molecular Weight | 394.42 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥95% (HPLC)[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a solution-phase approach, which involves the coupling of N-terminally protected Fmoc-glycine (Fmoc-Gly-OH) with a C-terminally protected proline derivative, followed by the deprotection of the carboxyl group. A common strategy involves the use of a methyl ester to protect the carboxylic acid of proline, which is later removed by saponification.

Experimental Protocol: Solution-Phase Synthesis

This protocol describes a two-step process: the coupling of Fmoc-Gly-OH with L-proline methyl ester hydrochloride, followed by the hydrolysis of the resulting dipeptide ester.

Step 1: Coupling of Fmoc-Gly-OH and L-Proline Methyl Ester Hydrochloride

-

Materials:

-

Fmoc-Gly-OH

-

L-Proline methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a round-bottom flask, dissolve Fmoc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in a minimal amount of DMF.

-

In a separate flask, suspend L-proline methyl ester hydrochloride (1.0 equivalent) in DCM and cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (1.1 equivalents) to the L-proline methyl ester hydrochloride suspension to neutralize the salt and stir for 15 minutes.

-

To the Fmoc-Gly-OH/HOBt solution, add DCC (1.1 equivalents) at 0 °C and stir for 30 minutes to activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form.

-

Add the activated Fmoc-Gly-OH solution to the neutralized L-proline methyl ester solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

-

Combine the filtrates and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-Pro-OMe.

-

Step 2: Saponification of Fmoc-Gly-Pro-OMe

-

Materials:

-

Crude Fmoc-Gly-Pro-OMe

-

Tetrahydrofuran (THF)

-

1 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the crude Fmoc-Gly-Pro-OMe in THF.[3]

-

Add 1 M NaOH solution (1.5 equivalents) dropwise at room temperature.[4]

-

Stir the solution and monitor the hydrolysis by TLC until the starting material is consumed.[3]

-

Acidify the reaction mixture to a pH of 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.[3]

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, coupling reagents, and by-products to achieve the high purity required for peptide synthesis. The two primary methods for purifying this compound are recrystallization and reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent system is critical and is typically determined empirically. A common solvent system for Fmoc-protected peptides is ethyl acetate and a non-polar solvent like hexane or heptane.

-

Materials:

-

Crude this compound

-

Ethyl acetate (EtOAc)

-

Hexane or Heptane

-

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Slowly add hexane or heptane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethyl acetate/hexane mixture.

-

Dry the purified crystals under vacuum.

-

Experimental Protocol: Reverse-Phase HPLC

RP-HPLC is a high-resolution purification technique that separates compounds based on their hydrophobicity.

-

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Crude this compound sample

-

-

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and B.

-

Purification: Inject the sample onto the C18 column and elute with a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

-

Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 265 nm for the Fmoc group) and collect the fractions containing the main peak corresponding to this compound.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white, fluffy solid.

-

Data Presentation

The expected outcomes from the synthesis and purification processes are summarized in Table 2. The yield and purity are dependent on the specific reaction and purification conditions employed.

| Parameter | Solution-Phase Synthesis with Recrystallization | Solution-Phase Synthesis with RP-HPLC |

| Typical Yield | 60-80% | 40-70% |

| Purity (HPLC) | >98% | >99% |

| Physical Form | Crystalline solid | Amorphous, fluffy solid |

Conclusion

The successful synthesis and purification of high-purity this compound are critical for its application in solid-phase peptide synthesis. The solution-phase method presented, followed by either recrystallization or preparative RP-HPLC, provides a reliable means of producing this essential building block. Careful execution of the described protocols and rigorous analytical characterization are necessary to ensure the quality and consistency required for the synthesis of complex, high-purity peptides for research and therapeutic development.

References

The Role of the Fmoc Protecting Group: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in peptide synthesis and other areas of organic chemistry, a deep understanding of protecting group strategies is paramount. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group stands as a cornerstone, particularly in modern solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique properties, most notably its lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This guide provides a comprehensive technical overview of the Fmoc group, its core principles, detailed experimental protocols, quantitative data, and logical workflows to empower professionals in their synthetic endeavors.

Core Principles of Fmoc Chemistry

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide bond formation.[1][4] Introduced by Carpino and Han in 1970, the Fmoc group has become integral to SPPS, offering a milder and more efficient alternative to the traditional Boc/Benzyl approach.[5][6]

The key to the Fmoc group's utility lies in its chemical structure and resultant reactivity. The fluorenyl ring system is a strong chromophore, allowing for the spectrophotometric monitoring of the deprotection process.[7][8] More importantly, the electron-withdrawing nature of the fluorenyl group renders the proton at the C9 position of the fluorene ring acidic.[9][10] This acidity facilitates its removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine.[1][11]

This base-lability is the foundation of the orthogonal protection strategy in Fmoc-based SPPS.[3][7] The N-terminal α-amino group is protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups (e.g., tert-butyl).[3] This allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without affecting the side-chain protecting groups, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[5][7]

Fmoc Protection and Deprotection Mechanisms

The introduction and removal of the Fmoc group are fundamental steps in Fmoc-based synthesis.

Fmoc Protection

The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc reagent under basic conditions. The two most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[8][9]

-

Fmoc-Cl: This reagent is highly reactive, which can lead to faster reaction times. However, it is also more prone to hydrolysis and can lead to the formation of undesired dipeptide byproducts.[12][13]

-

Fmoc-OSu: Generally preferred due to its greater stability and lower propensity for side reactions, leading to higher purity of the Fmoc-protected amino acid.[9][12][14]

The protection mechanism involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the Fmoc reagent.[9]

Fmoc Deprotection

The removal of the Fmoc group is most commonly achieved using a solution of a secondary amine, such as 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][15] The mechanism proceeds via a β-elimination pathway:

-

Proton Abstraction: Piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[11][16]

-

β-Elimination: This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide along with carbon dioxide.[11][16]

-

DBF Adduct Formation: The excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable adduct. This prevents DBF from reacting with the newly liberated amine, which could cause chain termination.[11][16]

The formation of the dibenzofulvene-piperidine adduct is advantageous as it has a strong UV absorbance, which can be used to monitor the completion of the deprotection reaction in real-time.[7][8]

Quantitative Data

The efficiency of Fmoc deprotection is influenced by various factors, including the choice of base, solvent, and the specific amino acid residue.

Comparison of Fmoc Introduction Reagents

| Reagent | Reactivity | Stability | Purity of Product | Common Side Reactions |

| Fmoc-Cl | High | Lower (moisture sensitive) | Good | Dipeptide formation |

| Fmoc-OSu | Moderate | Higher | Excellent | Minimal |

Table 1: Comparison of common reagents for the introduction of the Fmoc protecting group.[12][17]

Fmoc Deprotection Kinetics

The rate of Fmoc deprotection can vary depending on the deprotection reagent and the amino acid.

| Deprotection Reagent | Time for >95% Deprotection (Fmoc-L-Leucine-OH) | Time for >90% Deprotection (Fmoc-L-Arginine(Pbf)-OH) |

| 20% Piperidine in DMF | ~7 minutes | ~10 minutes |

| 5% Piperazine/1% DBU in DMF | Comparable to Piperidine | Comparable to Piperidine |

| 4-Methylpiperidine (4MP) | ~7 minutes | ~10 minutes |

Table 2: Deprotection kinetics for different amino acids and deprotection reagents. Data interpreted from graphical representations in the source.[1][18]

| Parameter | Condition | Expected Outcome/Yield | Notes |

| Piperidine Concentration | 20% (v/v) in DMF | >95% | The most common and effective concentration for rapid deprotection.[19] |

| 10% (v/v) in DMF | High | May require longer reaction times; can minimize base-related side reactions.[19] | |

| Reaction Time | 2 x 5-10 minutes | >98% | Two-step deprotection ensures completeness.[15][20] |

| Temperature | Room Temperature (~25°C) | >95% | Standard condition for most deprotections.[19] |

Table 3: Typical conditions and expected outcomes for Fmoc deprotection in solid-phase peptide synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving the Fmoc protecting group.

Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu

Materials:

-

Amino acid (1.0 equivalent)

-

Fmoc-OSu (1.05 equivalents)[2]

-

10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate[2]

-

Dioxane or acetone

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in the aqueous sodium carbonate solution (or dioxane/water mixture).[2]

-

In a separate flask, dissolve Fmoc-OSu in dioxane or acetone.[2]

-

Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at 0-5°C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[1][2]

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[1][2]

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[1][2]

-

Extract the product with ethyl acetate.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-amino acid.[2]

-

Purify the product by recrystallization if necessary.

Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Fmoc-protected peptide-resin

-

N,N-dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF solution

Procedure:

-

Swell the Fmoc-protected peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[11]

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[11]

-

Agitate the mixture at room temperature for 3 minutes, then drain.[1]

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[1]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[11]

Protocol 3: Final Cleavage and Peptide Precipitation

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by DCM. Dry the resin.[1]

-

Add the cleavage cocktail to the resin and agitate for 1-3 hours at room temperature.

-

Filter the cleavage mixture to separate the resin.

-

Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[1]

-

Centrifuge the ether suspension to pellet the precipitated peptide.[1]

-

Decant the ether and wash the peptide pellet with cold ether two more times.[1]

-

Dry the peptide pellet under vacuum.[1]

Visualizations

The logical relationships and workflows in Fmoc chemistry can be effectively illustrated using diagrams.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild, efficient, and versatile method for the synthesis of a wide array of peptides.[1][5] Its compatibility with a broad range of functionalities and its central role in the orthogonal protection strategy have made it the preferred choice for both academic research and industrial-scale pharmaceutical production. A thorough understanding of its chemistry, reaction kinetics, and the practical aspects of its application is crucial for any scientist or professional working in the field of peptide synthesis and drug development. By mastering the principles and protocols outlined in this guide, researchers can optimize their synthetic strategies to achieve high-purity peptides for their specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. chempep.com [chempep.com]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. youtube.com [youtube.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. peptide.com [peptide.com]

- 16. connectsci.au [connectsci.au]

- 17. nbinno.com [nbinno.com]

- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

The Strategic Imperative of Fmoc-Gly-Pro-OH in Peptide Chain Elongation: A Technical Guide

For Immediate Release

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of higher purity, increased yield, and the circumvention of problematic side reactions is a constant endeavor for researchers and drug development professionals. One of the most persistent challenges, particularly in sequences containing proline, is the formation of diketopiperazine (DKP), a side reaction that can truncate the peptide chain and complicate purification. This technical guide provides an in-depth analysis of the mechanism and application of Fmoc-Gly-Pro-OH, a dipeptide building block designed to mitigate DKP formation and enhance the efficiency of peptide chain elongation.

The Challenge: Diketopiperazine Formation

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of SPPS.[1] When a dipeptidyl-resin, particularly one with a C-terminal proline, is subjected to Nα-Fmoc deprotection, the newly liberated N-terminal amino group can nucleophilically attack the ester linkage anchoring the peptide to the resin. This results in the cleavage of the dipeptide from the solid support as a stable six-membered cyclic DKP, leading to a truncated peptide and a significant reduction in the overall yield of the desired full-length peptide.[2] Sequences with proline at the second position from the resin are notoriously susceptible to this side reaction due to the conformational predisposition of proline to adopt a cis-amide bond, which facilitates the cyclization.[3]

The Solution: The this compound Dipeptide Strategy

The use of pre-formed Fmoc-dipeptide building blocks, such as this compound, is a highly effective strategy to bypass the critical on-resin dipeptide stage where DKP formation is most prevalent.[4] By coupling the this compound unit in a single step, the reactive dipeptidyl-resin intermediate that is prone to intramolecular cyclization is never formed. This approach significantly reduces the formation of DKP-related impurities, resulting in a cleaner crude peptide product and a higher overall yield.[2]

Quantitative Analysis of Side Reaction Suppression

While direct head-to-head quantitative data for the coupling efficiency of this compound versus sequential coupling is not extensively published in a single comparative study, the impact of optimized deprotection conditions on DKP formation provides strong evidence for the benefits of the dipeptide strategy. The following table summarizes the reduction in DKP formation achieved by modifying the Fmoc-deprotection conditions, a side reaction that the use of this compound is designed to prevent.

| Deprotection Condition | DKP Formation (%) | Reference |

| 20% Piperidine/DMF (Conventional) | 13.8% | [5] |

| 2% DBU, 5% Piperazine/NMP | 3.6% | [5] |

This data illustrates the significant potential for side reactions during the critical dipeptide stage, which is circumvented by using a pre-formed this compound dipeptide.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Resin Preparation and Swelling

-

Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang or 2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).[6]

-

Swelling : Place the resin in a reaction vessel and add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin). Allow the resin to swell for at least 30 minutes at room temperature.[7]

-

Solvent Removal : Drain the DMF from the swollen resin.

Nα-Fmoc Deprotection of the Resin-Bound Amino Acid

-

Deprotection Solution : Prepare a solution of 20% piperidine in DMF.

-

First Deprotection : Add the deprotection solution to the resin and agitate for 5-10 minutes.[6]

-

Second Deprotection : Drain the solution and repeat the deprotection step with fresh solution for 15-20 minutes.

-

Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[8]

Activation and Coupling of this compound

-

Reagent Preparation : In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HATU, HCTU; 2.9-4.9 equivalents), and for uronium/aminium salt reagents, an additive such as HOAt (3-5 equivalents) in DMF.[8]

-

Activation : Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the mixture and allow it to pre-activate for 1-2 minutes at room temperature.[8]

-

Coupling : Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Reaction : Agitate the mixture for 1-4 hours at room temperature. For sterically hindered couplings, a longer reaction time may be necessary.[8]

Monitoring of Coupling Completion

Due to the presence of a secondary amine (proline) at the N-terminus of the growing peptide after the coupling of this compound, the standard Kaiser test is not reliable for monitoring the completion of subsequent coupling steps.[9] The chloranil test or the isatin test should be used to detect the presence of unreacted secondary amines.[10]

-

Sample Preparation : Take a small sample of the resin beads and wash them thoroughly with DMF and then dichloromethane (DCM).

-

Isatin Test : Add a few drops of an isatin solution to the washed resin beads and heat at 100°C for 5 minutes. A blue color indicates the presence of unreacted secondary amines, signifying an incomplete coupling reaction.[11]

Washing and Subsequent Elongation

-

Washing : Once the coupling reaction is complete (indicated by a negative chloranil or isatin test), drain the reaction solution and wash the resin extensively with DMF (5-7 times) to remove any excess reagents and byproducts.[8]

-

Chain Elongation : The peptide chain can now be further elongated by repeating the deprotection and coupling steps with the next desired Fmoc-amino acid.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows.

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Caption: Standard SPPS Cycle with Sequential Coupling.

Caption: Workflow using this compound to Prevent DKP Formation.

Conclusion

The strategic incorporation of this compound as a single dipeptide unit represents a robust and efficient method to overcome the significant challenge of diketopiperazine formation in solid-phase peptide synthesis. By circumventing the formation of the susceptible dipeptidyl-resin intermediate, this approach leads to a marked improvement in the purity of the crude peptide product and an increase in the overall yield. While the initial cost of the dipeptide may be higher than that of the individual amino acids, the savings in terms of simplified purification and increased product recovery often provide a compelling economic and scientific advantage, particularly in the synthesis of complex or proline-rich peptides for research and drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

storage and stability guidelines for Fmoc-Gly-Pro-OH

An In-depth Technical Guide to the Storage and Stability of Fmoc-Gly-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential , a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is critical for ensuring the integrity, purity, and reactivity of the compound, thereby safeguarding the successful synthesis of target peptides in research and drug development.

Core Characteristics of this compound

This compound, or N-(((9H-fluoren-9-yl)methoxy)carbonyl)glycyl-L-proline, is a dipeptide derivative where the N-terminus of the glycine residue is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is fundamental to modern peptide chemistry due to its stability under various coupling conditions and its facile removal under mild basic conditions, typically with piperidine.[1][2] The proline residue introduces a unique conformational rigidity into peptide chains.

Chemical Structure:

Caption: Chemical structure of this compound.

Recommended Storage Conditions

Proper storage is paramount to prevent the degradation of this compound. The primary factors to control are temperature, moisture, and light.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0°C to 8°C (refrigerated).[3][4][5] Some sources may specify +5 ± 3 °C.[5] | Prevents thermal degradation and slows down potential side reactions. Avoid freezing.[4] |

| Moisture/Humidity | Store in a dry environment.[4][6] Use of a desiccator or moisture-absorbing desiccants is recommended.[4] | Prevents hydrolysis of the carboxylic acid and potential degradation of the Fmoc group.[4] |

| Light | Protect from direct sunlight and UV light.[1][4] Store in an opaque or amber-colored container.[4] | Minimizes the risk of photodegradation.[4] |

| Atmosphere | Store in a tightly sealed container.[4][6] For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. | Prevents oxidation and contamination from atmospheric components. |

| Container | Use a tightly closed, non-reactive container. | Ensures a stable microenvironment and prevents interaction with the storage vessel.[6] |

Stability Profile and Degradation Pathways

This compound is a stable white solid when stored under the recommended conditions.[3] However, deviations from these conditions can lead to degradation, compromising its purity and performance in peptide synthesis.

The most well-characterized degradation pathway is the base-catalyzed removal of the Fmoc group. While this is the desired reaction during the deprotection step in SPPS, unintentional exposure to basic conditions during storage or handling will lead to premature deprotection.

Caption: Potential degradation pathways for this compound.

Handling and Safety Precautions

Safe handling of this compound is essential to protect laboratory personnel and maintain the integrity of the compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7]

-

Skin Protection: Use a lab coat and wear impervious gloves (e.g., nitrile rubber).[6][7]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7] Handle in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[6][7]

Hygiene Measures:

-

Avoid contact with skin and eyes.[6]

-

Do not eat, drink, or smoke in the laboratory.

Caption: Recommended workflow for handling this compound.

Experimental Protocol: Stability Assessment

To quantitatively assess the stability of this compound under specific conditions, a long-term stability study can be conducted.

Objective: To determine the degradation rate of this compound under accelerated (elevated temperature and humidity) and long-term (recommended storage) conditions.

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Environmental chambers/incubators

-

Analytical HPLC system with a UV detector

-

Vials with inert caps

Methodology:

-

Sample Preparation:

-

Aliquot this compound into multiple vials to avoid repeated opening of the main stock.

-

Prepare a stock solution of known concentration in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

-

Initial Analysis (Time Zero):

-

Analyze the freshly prepared stock solution by HPLC to determine the initial purity and peak area of this compound. This will serve as the baseline.

-

-

Storage Conditions:

-

Accelerated: Store vials at 40°C ± 2°C with 75% ± 5% relative humidity.

-

Long-Term: Store vials at 5°C ± 3°C.

-

Light Exposure: Store a set of vials under controlled light conditions (e.g., ICH option 2) at room temperature.

-

-

Time Points for Analysis:

-

Accelerated: 1, 2, 3, and 6 months.

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Light Exposure: Analyze after a defined light exposure period as per ICH guidelines.

-

-

HPLC Analysis:

-

At each time point, retrieve a vial from each storage condition.

-

Prepare a sample for HPLC analysis from the stored material.

-

Analyze the sample using the same HPLC method as the initial analysis.

-

Record the peak area of the intact this compound and any new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Calculate the percentage of remaining this compound at each time point relative to the initial (time zero) analysis.

-

Identify and, if possible, characterize any significant degradation products.

-

Plot the percentage of intact this compound against time for each storage condition to determine the degradation kinetics and estimate the shelf life.

-

Caption: Experimental workflow for a stability study of this compound.

References

An In-depth Technical Guide to Fmoc-Gly-Pro-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Nα-Fmoc-glycyl-L-proline (Fmoc-Gly-Pro-OH), a pivotal dipeptide building block in modern solid-phase peptide synthesis (SPPS). This document serves as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its physicochemical properties, strategic applications, and detailed experimental protocols. The use of this dipeptide can be particularly advantageous in the synthesis of proline-containing peptides, mitigating common challenges and enhancing the efficiency of peptide assembly.

Core Physicochemical Properties

This compound is a white solid compound extensively used in peptide chemistry.[1][2] Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild basic conditions, a cornerstone of Fmoc-based SPPS.[][4] The unique structure of this dipeptide enhances stability and solubility, facilitating the creation of complex peptide structures.[2]

| Property | Value | References |

| Molecular Formula | C₂₂H₂₂N₂O₅ | [1][2] |

| Molecular Weight | 394.43 g/mol | [1][2] |

| Appearance | White solid | [1][2] |

| Melting Point | 108 - 124 °C | [1][2] |

| Purity (HPLC) | ≥ 95% | [1][2] |

| Optical Rotation | [a]D20 = -48 ± 3º (c=1 in 80% Acetone) | [1][2] |

| Storage Conditions | 0 - 8 °C | [1][2] |

| CAS Number | 212651-48-4 | [1][2] |

Strategic Advantages in Peptide Synthesis

The incorporation of pre-formed dipeptides like this compound offers several strategic advantages over the stepwise addition of single amino acids, particularly in overcoming challenges associated with "difficult sequences."[1] Proline's unique cyclic structure can lead to synthetic challenges, and the presence of glycine can influence peptide backbone conformation.[5][6]

The use of this compound can:

-

Prevent Aggregation: By introducing a "kink" in the peptide backbone, this dipeptide can disrupt the inter-chain hydrogen bonding that leads to the formation of β-sheet structures, a primary cause of aggregation during SPPS.[1]

-

Improve Solubility: Peptides incorporating this dipeptide may exhibit enhanced solubility in common SPPS solvents, leading to more efficient coupling and deprotection reactions.[1]

-

Increase Crude Purity and Yield: By minimizing aggregation and associated side reactions, the use of this compound can result in a higher percentage of the desired full-length peptide in the crude product, which simplifies purification and increases the final isolated yield.[1]

-

Overcome Diketopiperazine Formation: Glycine- and proline-containing dipeptides attached to certain resin linkers are prone to diketopiperazine formation during Fmoc deprotection, leading to chain termination. Using a pre-formed dipeptide can circumvent this issue.

References

A Technical Guide to the Biochemical Applications of Fmoc-Gly-Pro-OH

Executive Summary: This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethyloxycarbonyl)-glycyl-L-proline (Fmoc-Gly-Pro-OH), a pivotal dipeptide building block in modern biochemistry. It details the compound's physicochemical properties, core applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development. Key applications, including its foundational role in solid-phase peptide synthesis (SPPS), the construction of collagen-mimetic peptides, and its utility in drug discovery as a linker component, are explored. The guide also addresses potential synthetic challenges and provides mitigation strategies, supplemented by structured data tables and process diagrams to ensure clarity and practical utility.

Introduction to this compound

This compound is a dipeptide derivative where the N-terminus of glycine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is a cornerstone in the field of peptide chemistry, primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Gly-Pro sequence is a recurring motif in various proteins, most notably collagen, where it is critical for inducing specific secondary structures, such as β-turns and the polyproline II helix.[2][3] The Fmoc protecting group is base-labile, allowing for its removal under mild conditions that preserve acid-labile side-chain protecting groups, a central principle of orthogonal protection strategy in SPPS.[4][5] Its unique structural properties make this compound an invaluable reagent for synthesizing complex therapeutic peptides, studying protein folding, and developing novel biomaterials.[1][6]

Core Physicochemical Properties

The physical and chemical properties of this compound are well-defined, ensuring consistency and predictability in synthetic applications. High purity (typically ≥95%) is essential for minimizing the accumulation of impurities and achieving high coupling efficiencies.[1]

| Property | Value | References |

| CAS Number | 212651-48-4 | [1][7] |

| Molecular Formula | C₂₂H₂₂N₂O₅ | [1] |

| Molecular Weight | 394.42 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 108 - 124 °C | [1] |

| Purity (HPLC) | ≥ 95% | [1] |

| Optical Rotation | [a]D20 = -48 ± 3º (c=1 in 80% Acetone) | [1] |

| Storage Conditions | 0 - 8 °C; Protect from light | [1] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP) | [8] |

Core Applications in Biochemistry

Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a dipeptide building block in SPPS.[1] Incorporating di- or tripeptide units can significantly improve the quality of crude peptide products by minimizing problematic side reactions and overcoming difficulties associated with the stepwise coupling of individual amino acids.[6] The Gly-Pro sequence is particularly prone to the formation of diketopiperazine, a side reaction where the dipeptide cleaves from the resin.[4][9] Using a pre-formed this compound dipeptide for coupling can circumvent this issue, especially when the sequence is required further from the C-terminus.

Synthesis of Collagen-Mimetic Peptides (CMPs)

Collagen, the most abundant protein in animals, is characterized by its unique triple-helical structure formed from repeating X-Y-Gly sequences.[6] The Pro-Hyp-Gly triplet is the most common and stabilizing motif. Fmoc-protected tripeptides, including derivatives and permutations of this compound, are instrumental in synthesizing CMPs.[6][10] These synthetic peptides serve as models to investigate the principles of collagen triple helix stability, folding, and the effects of post-translational modifications or mutations.[2][6] The use of building blocks like Fmoc-Pro-Hyp-Gly-OH has been shown to significantly improve the quality and yield of the final CMPs compared to stepwise elongation.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Collagen-Inspired Helical Peptide Coassembly Forms a Rigid Hydrogel with Twisted Polyproline II Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. chempep.com [chempep.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C22H22N2O5 | CID 11902926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fmoc-Gly-Pro-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of Fmoc-Gly-Pro-OH in solid-phase peptide synthesis (SPPS). The content covers the underlying principles, advantages, detailed experimental protocols, and data presentation to facilitate the efficient synthesis of challenging peptide sequences.

Introduction: The Challenge of Gly-Pro Sequences

The synthesis of peptide sequences containing a Glycine-Proline (Gly-Pro) motif presents a significant challenge in standard Fmoc-based SPPS. When Proline is the second amino acid in a peptide chain attached to a resin, the deprotected dipeptide is highly susceptible to an intramolecular cyclization reaction. This side reaction results in the formation of a stable six-membered ring, a 2,5-diketopiperazine (DKP), which is cleaved from the resin, terminating the peptide chain elongation. This leads to a substantial reduction in the yield of the desired peptide.

Sequences such as Val-Pro, Pro-Pro, and Ala-Pro are also known to be sensitive to DKP formation. The use of pre-formed dipeptide building blocks, such as this compound, is a highly effective strategy to bypass the vulnerable dipeptide stage on the resin and mitigate this side reaction.

Core Application: Prevention of Diketopiperazine (DKP) Formation

The primary application of this compound is to prevent the formation of diketopiperazine (DKP) during SPPS. By coupling the Gly-Pro dipeptide in a single step, the susceptible N-terminal proline intermediate is never formed on the solid support, thus eliminating the pathway for DKP formation. This strategy significantly improves the overall yield and purity of the target peptide, especially in the synthesis of proline-rich peptides and collagen mimetics.

Advantages of using this compound:

-

Increased Yield: By preventing DKP formation, the yield of the full-length peptide is significantly enhanced.

-

Improved Purity: Minimizing this major side reaction simplifies the purification of the crude peptide.

-

Time and Reagent Savings: A single coupling step for two amino acids streamlines the synthesis process.

Data Presentation: Performance Comparison

While direct head-to-head quantitative comparisons in single studies are not extensively published, the literature and empirical evidence strongly support the superior performance of the dipeptide coupling strategy over sequential coupling for Gly-Pro sequences. The following table summarizes the expected outcomes based on established knowledge in peptide synthesis.

| Parameter | Sequential Coupling (Fmoc-Pro-OH then Fmoc-Gly-OH) | Dipeptide Coupling (this compound) | Reference(s) |

| Expected Yield | Low to Moderate (Highly sequence and resin dependent) | High | |

| Crude Peptide Purity | Lower (Significant DKP impurity) | Higher (Minimal to no DKP impurity) | |

| Synthesis Time | Two full coupling/deprotection cycles | One coupling/deprotection cycle | |

| Risk of DKP Formation | High | Negligible |

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual SPPS. These can be adapted for automated peptide synthesizers.

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling Reagents (choose one):

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate)

-

DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure (Ethyl cyanohydroxyiminoacetate)

-

This protocol describes the coupling of this compound onto a deprotected N-terminal amino acid on the resin.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection (of the preceding amino acid):

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

This compound Coupling:

-

In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 2-3 equivalents) in DMF.

-

Add DIPEA (4-6 equivalents) to the solution and pre-activate for 1-2 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

-

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

After the successful coupling of this compound, proceed with the synthesis of the peptide by repeating the standard Fmoc-SPPS cycle:

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal Glycine of the newly added dipeptide using 20% piperidine in DMF as described above.

-

Coupling of the next Fmoc-amino acid: Couple the next amino acid in the sequence using a standard coupling protocol.

-

Repeat: Continue the cycle of deprotection and coupling until the desired peptide sequence is assembled.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key workflows and logical relationships in the application of this compound.

Caption: General SPPS workflow for coupling this compound.

Caption: Logic diagram comparing sequential vs. dipeptide coupling.

Conclusion

The use of this compound is an essential strategy for the successful synthesis of peptides containing the challenging Gly-Pro motif. By preventing the formation of diketopiperazine, this dipeptide building block ensures higher yields and purity of the final product. The protocols and data presented herein provide a practical guide for researchers to effectively implement this technique, thereby facilitating the development of complex proline-rich peptides for therapeutic and research applications.

Standard Protocol for Coupling Fmoc-Gly-Pro-OH to Solid-Phase Resins

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The efficient coupling of the first amino acid or dipeptide to a solid support is a critical step in Solid-Phase Peptide Synthesis (SPPS). The dipeptide Fmoc-Gly-Pro-OH presents unique challenges due to the steric hindrance of the proline residue and the potential for diketopiperazine formation associated with the N-terminal glycine. This document provides a detailed protocol for the successful coupling of this compound to common solid-phase synthesis resins, such as Wang and 2-Chlorotrityl chloride (2-CTC) resins. Adherence to this protocol is designed to maximize coupling efficiency and minimize side reactions.

Key Challenges

-

Steric Hindrance: The rigid pyrrolidine ring of proline can sterically hinder the approach of the activated carboxyl group to the reactive sites on the resin, potentially leading to incomplete coupling.[1]

-

Diketopiperazine (DKP) Formation: Sequences with Glycine at the C-terminus are susceptible to DKP formation. After the removal of the Fmoc group from the dipeptide, the free N-terminal amine of glycine can attack the ester linkage to the resin, cleaving the dipeptide from the support.[2] The use of 2-CTC resin is often recommended to mitigate this side reaction.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound

| Coupling Reagent Class | Example(s) | Reactivity | Key Considerations |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly efficient and widely used for standard and difficult couplings.[4] HATU and HCTU are often more effective than HBTU for hindered couplings.[4] Potential for guanidinylation of the free N-terminus if used in excess.[4] |

| Phosphonium Salts | PyBOP | High | Byproducts are non-carcinogenic.[4] Generally presents a lower risk of guanidinylation compared to uronium salts.[4] |

| Carbodiimides | DIC/Oxyma | Moderate | A cost-effective option with soluble urea byproducts.[4] Reaction rates are generally slower compared to onium salts.[4] |

Table 2: Typical Loading Efficiencies for Fmoc-Amino Acids on Different Resins

| Resin Type | Typical Loading Range (mmol/g) | Expected Efficiency |

| Wang Resin | 0.3 - 0.8 | 70 - 90% |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 0.4 - 1.0 | > 90% |

Note: Loading efficiencies are dependent on experimental conditions and the specific amino acid or peptide being coupled.[3]

Experimental Protocols

This section details the protocols for coupling this compound to Wang and 2-CTC resins.

Protocol 1: Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is recommended to minimize the risk of diketopiperazine formation.

Materials:

-

This compound

-

2-Chlorotrityl chloride resin

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Reaction vessel with a sintered glass filter

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1 eq) in anhydrous DCM (10-15 mL per gram of resin) for at least 30 minutes in the reaction vessel.[5]

-

Coupling Solution Preparation: In a separate vial, dissolve this compound (1.5 eq) in anhydrous DCM. Add DIPEA (4 eq relative to the dipeptide).[3]

-

Coupling Reaction: Drain the DCM from the swollen resin. Immediately add the this compound/DIPEA solution to the resin. Agitate the mixture for 1-2 hours at room temperature.[3]

-

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (17:2:1 v/v/v) and agitate for 45-60 minutes.[3][5]

-

Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under vacuum.

Protocol 2: Coupling to Wang Resin

Materials:

-

This compound

-

Wang resin

-

DCM, anhydrous

-

DMF, anhydrous

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

DIPEA

-

Piperidine

-

Reaction vessel with a sintered glass filter

-

Shaker or agitator

Procedure:

-

Resin Swelling: Swell the Wang resin (1 eq) in anhydrous DMF (10-15 mL per gram of resin) for at least 30 minutes.

-

Amino Acid Activation: In a separate vial, dissolve this compound (2-5 eq) and an equivalent amount of HOBt in a minimal amount of DMF. Add DIC (1 eq relative to the amino acid) and allow to pre-activate for 10-20 minutes at 0°C.[6]

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the pre-activated this compound solution to the resin. Agitate the mixture for at least 4 hours at room temperature.[3] For difficult couplings, the reaction time can be extended.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Drying: Dry the resin under vacuum.

Monitoring the Coupling Reaction

A qualitative assessment of the coupling reaction can be performed using the Chloranil or Isatin test to check for the presence of unreacted secondary amines (proline). The Kaiser test is not suitable for proline.[1]

Determination of Resin Loading

The loading efficiency can be quantified by measuring the amount of Fmoc group cleaved from a small, accurately weighed sample of the dried resin.

Procedure:

-

Accurately weigh 1-2 mg of the dried, loaded resin.

-

Treat the resin sample with a known volume (e.g., 3 mL) of 20% piperidine in DMF to cleave the Fmoc group.

-

Measure the absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct at 290 nm or 301 nm using a UV-Vis spectrophotometer.[3]

-

Calculate the loading capacity (in mmol/g) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (typically 7800 M⁻¹cm⁻¹ at 290 nm), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[3]

Mandatory Visualization

Caption: Experimental workflow for coupling this compound to a resin.

References